molecular formula C10H6ClFO2S B1304809 4-fluoronaphthalene-1-sulfonyl Chloride CAS No. 316-69-8

4-fluoronaphthalene-1-sulfonyl Chloride

Cat. No. B1304809
CAS RN: 316-69-8
M. Wt: 244.67 g/mol
InChI Key: QEFYRYVTYJSUJE-UHFFFAOYSA-N
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Description

The compound 4-fluoronaphthalene-1-sulfonyl chloride is a chemical species that is part of the broader class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2Cl) attached to an aromatic ring. The fluorine atom in the 4-position of the naphthalene ring adds to the electronic characteristics of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-fluoronaphthalene-1-sulfonyl chloride, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 3-[18F]fluoropropanesulfonyl chloride involves a two-step radiosynthesis, which could offer a parallel for synthesizing the fluoronaphthalene derivative . The preparation of sulfonyl chlorides and fluorides from their respective precursors is a common synthetic approach, as seen in the synthesis of heteroaryl sulfonyl(VI) fluoride from its chloride counterpart .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be influenced by the substituents on the aromatic ring. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, the orientation of the sulfonyl oxygen atoms is affected by the steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom . This suggests that in 4-fluoronaphthalene-1-sulfonyl chloride, similar steric and electronic effects may influence the molecular conformation.

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity towards nucleophiles, such as amines, to form sulfonamides. The reactivity can vary depending on the nature of the amine and the sulfonyl halide used. For instance, aliphatic sulfonyl fluorides showed good results with functionalized amines, while the corresponding chlorides were less effective . This indicates that 4-fluoronaphthalene-1-sulfonyl chloride could potentially react with amines to form sulfonamides under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure and the nature of their substituents. The presence of a fluorine atom can affect the compound's polarity, boiling point, and solubility. The intrinsic lyoluminescence of X-ray irradiated sodium chloride in the presence of aminonaphthalene derivatives suggests that such compounds can act as reducing or oxidizing agents in certain conditions . Additionally, the stability of sulfonamides derived from sulfonyl chlorides against enzymatic degradation is an important property for their potential use in medical imaging .

Scientific Research Applications

Sensing and Detection Applications

  • Selective Sensing of Nitroaromatic Compounds : A study detailed the synthesis of a new fluorescent thiacalix[4]arene dinaphthalene sulfonate (TCDNS) using naphthalene sulfonyl chloride. This compound exhibited selective sensing abilities for nitroaromatic compounds such as 4-nitrotoluene and 2,3-dinitrotoluene, demonstrating its potential in environmental monitoring and security applications (Modi et al., 2018).

Polymer Science and Engineering

  • Synthesis of Sulfonated Polymers : Research has shown the direct synthesis of sulfonated poly(phthalazinone ether sulfone)s with high molecular weight by polycondensation of 4-(4-hydroxyphenyl)phthalazinone with disodium 5.5′-sulfonylbis(2-fluoro-benzenesulfonate) and 4-fluorophenyl sulfone. These polymers exhibit low swelling and potential for application in proton exchange membrane fuel cells (PEMFCs) (Xiao et al., 2002).

Chemical Synthesis and Material Science

  • Advanced Material Synthesis : The compound has been utilized in the creation of novel thermally stable poly(ether-amide)s containing dinaphthosulfone units in the main chain. These materials showcase excellent thermal stability and potential for high-performance applications (Shockravi et al., 2011).
  • Fuel Cell Technology : In the development of proton exchange membranes, 4-fluoronaphthalene-1-sulfonyl chloride derivatives have been used to synthesize sulfonated poly(arylene ether sulfone)s, demonstrating high proton conductivity and thermal stability, making them suitable for fuel cell applications (Kim et al., 2008).

Environmental Science and Technology

  • Electrodegradation of Pollutants : The compound's derivatives have been explored for the electrodegradation of naphthalenic amines, shedding light on the influence of substituent groups and the potential for environmental remediation technologies (Rodrigues et al., 2018).

Safety And Hazards

4-Fluoronaphthalene-1-sulfonyl Chloride is associated with certain hazards. It has been assigned the GHS05 pictogram and the signal word "Danger" . Hazard statements include H314 .

properties

IUPAC Name

4-fluoronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYRYVTYJSUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379147
Record name 4-fluoronaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoronaphthalene-1-sulfonyl Chloride

CAS RN

316-69-8
Record name 4-fluoronaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 316-69-8
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